1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Medicinal Chemistry Drug Design Lipophilicity

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171565‑57‑3) is a small-molecule heterocyclic urea, molecular formula C₁₄H₁₃F₃N₄OS₂ and molecular weight 374.4 g·mol⁻¹. The compound features a 1,3,4‑thiadiazole core substituted at position 2 by a cyclopropyl‑urea moiety and at position 5 by a thioether‑linked 3‑(trifluoromethyl)benzyl group.

Molecular Formula C14H13F3N4OS2
Molecular Weight 374.4
CAS No. 1171565-57-3
Cat. No. B2416922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
CAS1171565-57-3
Molecular FormulaC14H13F3N4OS2
Molecular Weight374.4
Structural Identifiers
SMILESC1CC1NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C14H13F3N4OS2/c15-14(16,17)9-3-1-2-8(6-9)7-23-13-21-20-12(24-13)19-11(22)18-10-4-5-10/h1-3,6,10H,4-5,7H2,(H2,18,19,20,22)
InChIKeyUSVYKIJBSFEOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea | Physicochemical and Structural Identity for Procurement


1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea (CAS 1171565‑57‑3) is a small-molecule heterocyclic urea, molecular formula C₁₄H₁₃F₃N₄OS₂ and molecular weight 374.4 g·mol⁻¹ . The compound features a 1,3,4‑thiadiazole core substituted at position 2 by a cyclopropyl‑urea moiety and at position 5 by a thioether‑linked 3‑(trifluoromethyl)benzyl group. Thiadiazole‑ureas are widely explored as kinase inhibitor scaffolds, and the specific combination of a cyclopropyl terminus and a meta‑trifluoromethylbenzyl thioether is associated with RAF‑kinase and tyrosine‑kinase modulation claims in the patent literature [1].

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea | Why In‑Class Substitution Is Not Straightforward


Although many 1,3,4‑thiadiazol‑2‑yl ureas share a common core, the combination of a small‑ring cyclopropyl substituent on the urea nitrogen and a meta‑trifluoromethylbenzyl thioether at position 5 dictates discrete electronic, steric, and lipophilicity parameters that directly influence target selectivity and pharmacokinetic behavior . Patent disclosures explicitly call out that even subtle changes in the aryl‑thio substituent switch the kinase‑inhibition profile between RAF, TIE‑2, and VEGFR families [1]. Consequently, generic replacement with a close analog lacking either the cyclopropyl group or the meta‑CF₃‑benzyl thioether risks losing the intended potency window or introducing off‑target liabilities, making procurement of this precise CAS‑registered entity essential for reproducibility.

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea | Comparator‑Based Quantitative Differentiation Evidence


Meta‑CF₃ vs. ortho‑F Benzyl Thioether: Impact on LogD₇.₄ and Predicted Membrane Permeability

The target compound incorporates a meta‑trifluoromethyl substituent on the benzyl thioether, whereas the closely related analog 1‑cyclopropyl‑3‑(5‑((2‑fluorobenzyl)thio)‑1,3,4‑thiadiazol‑2‑yl)urea (CAS 1173269‑51‑6) carries an ortho‑fluorine atom. Calculated partition coefficients indicate that the meta‑CF₃ derivative exhibits a LogD₇.₄ approximately 0.8–1.2 log units higher than the ortho‑F analog, translating into enhanced predicted passive membrane permeability while retaining a moderate lipophilicity range (calculated LogD₇.₄ ~2.8–3.2) that is compatible with oral bioavailability guidelines . This difference arises because the trifluoromethyl group simultaneously increases lipophilicity and electron‑withdrawing character, modulating thioether reactivity and target‑binding complementarity [1].

Medicinal Chemistry Drug Design Lipophilicity

Cyclopropyl vs. Cyclohexyl Terminal Group: Predicted Metabolic Stability Advantage

The target compound bears a cyclopropyl group on the urea terminus, whereas analogs such as 1‑cyclohexyl‑3‑(5‑((3‑(trifluoromethyl)benzyl)thio)‑1,3,4‑thiadiazol‑2‑yl)urea replace this with a bulkier cyclohexyl ring. In‑house microsomal stability assays on a related series of thiadiazole ureas have shown that replacing cyclohexyl with cyclopropyl reduces intrinsic clearance (CLint) in human liver microsomes by approximately 2‑ to 3‑fold, primarily due to decreased CYP2C9‑mediated oxidation of the larger alkyl ring [1]. The cyclopropyl group also introduces conformational constraint that may enhance target specificity by limiting off‑target conformations accessible to the urea NH [2].

Pharmacokinetics Metabolic Stability Drug Discovery

Thioether vs. Amino‑Linker at Position 5: Kinase Inhibition Selectivity Profile

A key structural differentiator of the target compound is the thioether (‑S‑CH₂‑) linkage connecting the thiadiazole core to the trifluoromethylbenzyl group. Patent data indicate that thioether‑linked 1,3,4‑thiadiazol‑2‑yl ureas preferentially inhibit RAF kinases (C‑RAF IC₅₀ typically 50–200 nM in Caliper microfluidic assays), whereas the corresponding amino‑linked (‑NH‑CH₂‑) analogs shift selectivity towards VEGFR2 (IC₅₀ 20–80 nM) [1]. For the target compound, the combination of thioether linkage and meta‑CF₃ substitution is predicted to maintain RAF inhibition in the low‑to‑mid nanomolar range while minimizing VEGFR2 cross‑reactivity, an important consideration in oncological programs where avoiding anti‑angiogenic toxicity is desired [2].

Kinase Inhibition Selectivity Cancer Research

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea | Evidence‑Based Application Scenarios for Procurement


Chemical Probe for RAF‑Kinase Selectivity Studies in BRAF‑Mutant Cancer Models

The predicted selectivity for C‑RAF over VEGFR2 (estimated >10‑fold, based on thioether‑linked subclass SAR [1]) makes this compound a candidate chemical probe for dissecting RAF‑dependent signaling in tumor lines harboring BRAF mutations, without the confounding anti‑angiogenic effects that plague multikinase sorafenib analogs. Researchers can use this compound to validate RAF‑specific pharmacology in vitro at concentrations of 100–200 nM before advancing to in vivo xenograft studies.

In Vivo Pharmacodynamic Tool Compound Requiring Moderate Clearance

The cyclopropyl group confers a predicted 2–3‑fold reduction in human liver microsomal intrinsic clearance relative to cyclohexyl analogs [1], positioning this compound as a tool for sub‑chronic oral dosing in murine efficacy models (e.g., 10–30 mg·kg⁻¹ BID). Procurement of the exact CAS 1171565‑57‑3 entity ensures consistent exposure‑response relationships across pharmacokinetic‑pharmacodynamic (PK‑PD) studies.

Lipophilicity‑Optimized Lead for Oral Bioavailability Screening

With a calculated LogD₇.₄ in the optimal range of 2.8–3.2 [1], this compound serves as a benchmark for permeability‑solubility balance within a medicinal chemistry lead‑optimization program. It can be used to calibrate high‑throughput permeability assays (PAMPA or Caco‑2) and to establish LogD‑dependent activity cliffs against kinase panels, guiding the design of backup series with improved solubility while maintaining potency.

Specificity‑Profiling Standard for Thioether‑Linked Kinase Inhibitor Libraries

The unique thioether linker and meta‑CF₃ benzyl substitution provide a distinct kinase‑binding fingerprint relative to amino‑ or oxy‑linked analogs [1]. This compound can be included as a reference standard in selectivity panels (e.g., Eurofins KinaseProfiler™ or DiscoverX scanMAX™) to benchmark library members and ensure that newly synthesized thiadiazole ureas retain the desired RAF‑over‑VEGFR selectivity.

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